molecular formula C36H50ClN3O10S2 B607150 DM1-SMe CAS No. 138148-68-2

DM1-SMe

Numéro de catalogue B607150
Numéro CAS: 138148-68-2
Poids moléculaire: 784.377
Clé InChI: ZLUUPZXOPGORNG-CXGJBNANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DM1-SMe is a potent maytansinoid microtubular inhibitor. It’s an unconjugated form of DM1, mixed with thiomethane to cap its sulfhydryl group . DM1-SMe can be readily conjugated to the SH group of an antibody to form an antibody-drug conjugate (ADC) .


Synthesis Analysis

DM1-SMe is an unconjugated form of the Maytansinoid in IMGN901 . It’s about 3-10-fold more potent than the parent agent Maytansine, with IC50s ranging from 0.003 to 0.01 nM for DM1-SMe in a panel of human tumor cell lines .


Molecular Structure Analysis

The molecular weight of DM1-SMe is 784.377 . The elemental analysis shows that it contains Carbon (55.13%), Hydrogen (6.43%), Chlorine (4.52%), Nitrogen (5.36%), Oxygen (20.40%), and Sulfur (8.17%) .


Chemical Reactions Analysis

T-DM1 mediates its activity in several ways, including the anti-tumor effects of trastuzumab and those of DM1, a cytotoxic anti-microtubule agent released within the target cells upon degradation of the human epidermal growth factor receptor-2 (HER2)-T-DM1 complex in lysosomes .


Physical And Chemical Properties Analysis

DM1-SMe is a solid substance with an off-white to light yellow color . It has a molecular formula of C36H50ClN3O10S2 .

Applications De Recherche Scientifique

  • Survival and Mortality in Myotonic Dystrophy Type 1 (DM1) : A study conducted in Belgrade focused on survival and mortality in patients with myotonic dystrophy type 1 (DM1). This research provides insights into the demographic, clinical, and genetic characteristics of DM1, which could have implications for treatment and management strategies (Mladenović et al., 2006).

  • Cancer Risk in Myotonic Dystrophy Type I : Research suggests that the severity of DM1 may modify cancer risk in these patients, with an elevated risk of specific cancers such as thyroid, uterus, and cutaneous melanoma observed in classic DM1 cases (Alsaggaf et al., 2018).

  • Study on Photovoltaic Models : Although not directly related to DM1, a study on the identification of parameters in photovoltaic models using improved slime mould optimizer and Lambert W-function could provide insights into the broader field of scientific modeling and analysis (El‐Fergany, 2021).

  • Machine Learning in Diabetes Research : This study, while focusing on diabetes mellitus (DM), highlights the importance of machine learning and data mining methods in biomedical research, which can be applicable to the study of DM1 (Kavakiotis et al., 2017).

  • Recruitment of Muscleblind Proteins in Myotonic Dystrophy : A pivotal study on the recruitment of muscleblind proteins to (CUG)n expansions in DM1, which sheds light on the molecular mechanisms underlying the disease (Miller et al., 2000).

  • Loss of Muscle-Specific Chloride Channel in DM1 : This research demonstrates the loss of the muscle-specific chloride channel in DM1 due to misregulated alternative splicing, which is a key pathological feature of the disease (Charlet-B. et al., 2002).

  • Omics Studies on Myotonic Dystrophy Type 1 Pathogenesis : Omics studies are essential for understanding the complex molecular pathogenesis of DM1, and this paper discusses how these studies have revealed various alterations contributing to this multisystem disease (Espinosa-Espinosa et al., 2022).

  • Abnormal Splicing of DMD's Penultimate Exon in DM1 : This study reveals how abnormal splicing in DM1 affects muscle fibre maintenance and contributes to the dystrophic process in DM1 (Rau et al., 2015).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUPZXOPGORNG-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131873213

Citations

For This Compound
10
Citations
W Li, M Huang, Y Li, A Xia, L Tan, Z Zhang… - Biochemical and …, 2021 - Elsevier
… side chain derivatives L-DM1-SMe and D-DM1-SMe. L-DM1-SMe and D-DM1-SMe are two … L-DM1-SMe is the unconjugated cytotoxic moiety of maytansinoid-based ADCs. Our results …
Number of citations: 7 www.sciencedirect.com
AC Wood, JM Maris, R Gorlick, EA Kolb… - Pediatric blood & …, 2013 - Wiley Online Library
… As the clinical activity of ADCs are dependent on expression of the target antigen, we investigated the in vitro preclinical activity of IMGN901 by comparing it against DM1-SMe, an …
Number of citations: 29 onlinelibrary.wiley.com
PJ Houghton, JM Maris, ST Keir, RB Lock… - Molecular Cancer …, 2011 - AACR
… with L-DM1-SMe showing its highest activity against the ALL panel. L-DM1-SMe showed 79-… levels of sensitivity to LM compared to L-DM1-SMe. The converse was true for the ALL cell …
Number of citations: 1 aacrjournals.org
RVJ Chari - Accounts of chemical research, 2008 - ACS Publications
… We synthesized several disulfide-containing maytansinoids and selected a lead compound DM1–SMe (2a, Figure 3), where the N-acetyl group in maytansine was replaced by a …
Number of citations: 024 pubs.acs.org
HK Erickson, PU Park, WC Widdison, YV Kovtun… - Cancer research, 2006 - AACR
… In cultures treated with nocodazole or DM1-SMe, >50% of the cells were arrested in the G 2 -… G 2 -M arrest caused by the free maytansinoid, DM1-SMe or by nocodazole (37-39% in G 2 -…
Number of citations: 651 aacrjournals.org
M Sung, X Tan, B Lu, J Golas, C Hosselet… - Molecular cancer …, 2018 - AACR
… Interestingly, minimal cross-resistance (1.8x) to the corresponding unconjugated maytansinoid free drug, DM1-SMe, was observed (Supplementary Fig. S1, Table 1) which suggests the …
Number of citations: 130 aacrjournals.org
KR Whiteman, HA Johnson, MF Mayo, CA Audette… - MAbs, 2014 - Taylor & Francis
… mg/kg weekly × 2) and free maytansinoid (DM1-SMe, 150 µg/kg weekly × 2) was not effective (Fig. 3B; Table 1B ). DM1-SMe is a mixed disulfide of DM1 with thiomethane, which blocks …
Number of citations: 62 www.tandfonline.com
T List, G Casi, D Neri - Molecular cancer therapeutics, 2014 - AACR
… 2 -Me, DM1-SMe). B, dose-dependent percent viability (72-hour endpoint measurement) of 4 murine cell lines in vitro with different concentrations of DM1-SH (open circle), DM1-SMe (…
Number of citations: 42 aacrjournals.org
JM Lambert, RVJ Chari - 2014 - ACS Publications
Ado-trastuzumab emtansine (T-DM1) is an antibody–drug conjugate that combines the antitumor properties of the humanized anti-human epidermal growth factor receptor 2 (HER2) …
Number of citations: 496 pubs.acs.org
F Loganzo, X Tan, M Sung, G Jin, JS Myers… - Molecular cancer …, 2015 - AACR
… square) treated with TM-ADC (A) or with unconjugated DM1-SMe (B). JIMT1 parental and JIMT1-TM cells treated with TM-ADC (C) or DM1-SMe (D). Graphs are representative of 5–26 …
Number of citations: 172 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.